molecular formula C26H25NO4 B7959515 Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate

Cat. No.: B7959515
M. Wt: 415.5 g/mol
InChI Key: VIFMIFWMZHBJMY-DEOSSOPVSA-N
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Description

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate is a fascinating compound that belongs to a class of organic compounds known as amino acids and derivatives. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate involves several steps. Typically, the starting material is L-phenylalanine, which undergoes esterification to produce methyl L-phenylalaninate. The next step involves the protection of the amino group using the Fmoc protecting group. The reaction conditions usually require basic conditions, often using diisopropylethylamine (DIPEA) and solvents such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pH, and reaction time. Catalysts may also be used to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate undergoes a variety of chemical reactions, including:

  • Oxidation: The compound can undergo oxidative cleavage of the Fmoc group using strong oxidizing agents.

  • Reduction: Reduction reactions can modify the ester moiety to produce the corresponding alcohol.

  • Substitution: Nucleophilic substitution can occur at the carbonyl carbon of the ester group, leading to different derivative compounds.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Nucleophiles such as amines or hydrazines in the presence of a base like sodium hydroxide (NaOH).

Major Products

  • Oxidation: The main product is often the free amino acid after removal of the Fmoc group.

  • Reduction: Yields the corresponding alcohol.

  • Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate is extensively utilized in scientific research for its role in:

  • Chemistry: Used in the synthesis of peptides due to the presence of the Fmoc protecting group.

  • Biology: In the study of enzyme mechanisms and protein-protein interactions.

  • Medicine: As a building block in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

  • Industry: In the manufacturing of specialty chemicals and materials for research purposes.

Mechanism of Action

The primary mechanism by which Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate exerts its effects involves its role as a precursor in peptide synthesis. The Fmoc group is cleaved under basic conditions, revealing the free amine group necessary for peptide bond formation. This mechanism is crucial in solid-phase peptide synthesis, where the compound helps in the stepwise construction of peptides.

Comparison with Similar Compounds

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate is unique due to its specific structural features and the presence of the Fmoc group. Similar compounds include:

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Similar protective strategy using a tert-butoxycarbonyl (Boc) group.

  • Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Utilizes a benzyloxycarbonyl (Cbz) protecting group.

These compounds all serve as protected amino acids but differ in the specific protecting groups used, which can influence their reactivity and application in peptide synthesis.

Conclusion

This compound is an essential compound in the field of peptide chemistry. Its synthesis, chemical reactions, and wide range of applications in research and industry highlight its significance. By understanding the unique properties and functions of this compound, researchers can continue to leverage its potential in various scientific domains.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-7-9-18(14-17)15-24(25(28)30-2)27-26(29)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFMIFWMZHBJMY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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